molecular formula C7H8N2O2 B1628659 2-Amino-4-hydroxybenzamide CAS No. 82049-00-1

2-Amino-4-hydroxybenzamide

Cat. No.: B1628659
CAS No.: 82049-00-1
M. Wt: 152.15 g/mol
InChI Key: QKLKEDYLVISGDX-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-hydroxybenzamide is histone deacetylase (HDAC) enzymes, specifically HDACs 1 and 3 . These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription.

Mode of Action

This compound interacts with its targets, HDACs 1 and 3, through a slow-on/slow-off mechanism . This interaction results in the inhibition of these enzymes, preventing them from removing acetyl groups from histones. As a result, chromatin remains in a relaxed state, allowing for increased gene transcription .

Biochemical Pathways

The inhibition of HDACs 1 and 3 by this compound affects the gene silencing pathway. Specifically, it reverses the silencing of the FXN gene, which encodes the essential mitochondrial protein frataxin . This reversal is achieved by preventing the formation of heterochromatin, a tightly packed form of DNA that is transcriptionally inactive .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and low lipophilicity, as indicated by its Log Po/w values . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of this compound’s action is the increased transcription of the FXN gene . On a cellular level, this leads to an increase in the production of the frataxin protein, which is essential for mitochondrial function . This could potentially have therapeutic implications for conditions such as Friedreich’s ataxia, a neurodegenerative disorder caused by reduced levels of frataxin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by factors such as temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in the environment, such as other drugs or metabolites .

Biochemical Analysis

Biochemical Properties

2-Amino-4-hydroxybenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosinase, which is involved in the oxidation of phenolic compounds. The interaction between this compound and tyrosinase involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its catalytic activity . This inhibition is crucial in understanding the regulatory mechanisms of phenolic compound metabolism.

Additionally, this compound has been shown to interact with copper-dependent enzymes, such as NspF, which catalyzes the nitrosation of aromatic compounds . The nature of these interactions involves the coordination of the amino and hydroxyl groups of this compound with the copper ions in the enzyme’s active site, facilitating the catalytic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been found to induce apoptosis by modulating cell signaling pathways . It influences the expression of genes involved in cell cycle regulation and apoptosis, leading to the activation of caspases and subsequent cell death.

Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes. This inhibition disrupts the normal metabolic flux, leading to altered levels of metabolites and energy production within the cell . The compound’s impact on gene expression further underscores its role in regulating cellular functions and maintaining homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity .

For example, the inhibition of tyrosinase by this compound occurs through the formation of a stable complex between the compound and the enzyme’s active site . This complex formation prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway it regulates.

Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to this compound can lead to cumulative effects on cellular function. In vitro studies have demonstrated that continuous treatment with the compound results in sustained inhibition of metabolic enzymes and persistent changes in gene expression . These long-term effects highlight the importance of considering the temporal dynamics of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects, while still modulating biochemical pathways and cellular processes . At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity.

Threshold effects have been observed in studies where a specific dosage range results in a marked change in the compound’s impact on cellular function . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. The compound is metabolized by enzymes such as tyrosinase and NspF, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

The interaction of this compound with metabolic enzymes can also affect the overall metabolic flux within the cell. By inhibiting or activating specific enzymes, the compound can alter the levels of key metabolites, thereby influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments.

The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.

In the cytoplasm, this compound interacts with metabolic enzymes and other biomolecules, modulating their activity and function . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with ammonia or an amine source. One common method is the Schotten-Baumann reaction, where 4-hydroxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-4-hydroxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the amino group, which affects its reactivity and binding properties.

    2-Aminobenzamide: Lacks the hydroxyl group, influencing its solubility and interaction with biological targets.

    4-Aminobenzamide: Has the amino group at a different position, altering its chemical and biological properties.

Uniqueness: 2-Amino-4-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which provides a distinct combination of reactivity and binding capabilities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKEDYLVISGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608182
Record name 2-Amino-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82049-00-1
Record name 2-Amino-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-amino-4-methoxybenzamide (7.0 g, 42 mmol) in 1,2-dichloroethane (100 mL) was added boron tribromide (25 g, 100 mmol) at rt. After heating for 40° C. for 20 h, 1 N boron tribromide in THF (40 mL) was added, and the reaction was heated to 50° C. for 20 h. The mixture was cooled and quenched by addition of aq. sodium bicarbonate. The resulting precipitate was collected by filtration to afford 2-amino-4-hydroxybenzamide as a white solid (2.0 g). The mother liquors were concentrated, diluted with MeOH., filtered and concentrated. The residue was again diluted with MeOH, filtered and concentrated, and the resulting residue was chromatographed on silica gel eluting with 5-15% MeOH/DCM to give 2-amino-4-hydroxybenzamide as a white solid (4.7 grams). The solids were combined for a total yield of 6.7 g (quantitative). 1H NMR (300 MHz, DMSO-d6) δ ppm 5.91 (dd, J=8.67, 2.26 Hz, 1H) 6.03 (d, J=2.45 Hz, 1H) 6.62 (br. s., 2H) 7.38 (d, J=8.67 Hz, 1H) 9.45 (s, 1H). LC-MS (ESI) m/z 153 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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